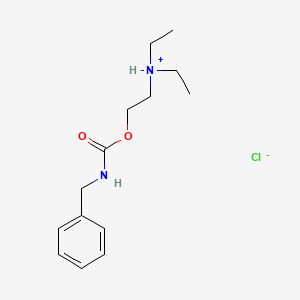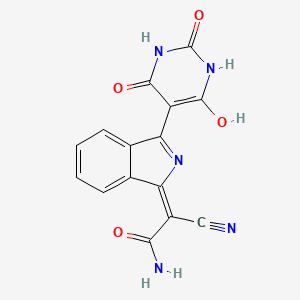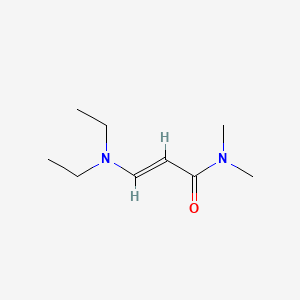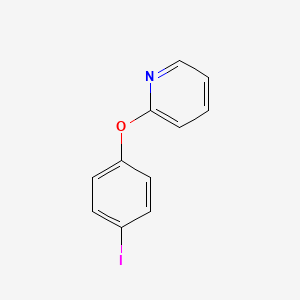![molecular formula C13H10N6 B15344213 1,1'-Methylenebis[4-azidobenzene] CAS No. 2915-44-8](/img/structure/B15344213.png)
1,1'-Methylenebis[4-azidobenzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[4-azidobenzene] is an organic compound with the molecular formula C13H10N6. It is characterized by the presence of two azido groups attached to a benzene ring, which are connected by a methylene bridge. This compound is known for its applications in various fields, including materials science and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[4-azidobenzene] can be synthesized through several methods. One common approach involves the reaction of 4-azidobenzyl chloride with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-azidobenzyl chloride and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-azidobenzyl chloride is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis[4-azidobenzene] follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis[4-azidobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are commonly used for the cycloaddition of azides with alkynes.
Major Products
Substitution: Products with different functional groups replacing the azido groups.
Reduction: Corresponding amines.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[4-azidobenzene] has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form stable triazole linkages.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Bioconjugation: Utilized in bioconjugation techniques for labeling and modifying biomolecules.
Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[4-azidobenzene] involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts and proceeds through a concerted mechanism, forming a five-membered ring structure. The triazole products are highly stable and can interact with various molecular targets, making them useful in bioconjugation and materials science .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis[4-isocyanatobenzene]: Similar structure but with isocyanate groups instead of azido groups.
4,4’-Methylenebis(phenyl isocyanate): Another related compound with isocyanate groups.
1,1’-Methylenebis[4-nitrobenzene]: Contains nitro groups instead of azido groups.
Uniqueness
1,1’-Methylenebis[4-azidobenzene] is unique due to its azido groups, which provide versatility in chemical reactions, particularly in cycloaddition reactions. This makes it valuable in the synthesis of triazole-containing compounds, which have applications in various fields, including materials science and medicinal chemistry .
Propiedades
Número CAS |
2915-44-8 |
|---|---|
Fórmula molecular |
C13H10N6 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
1-azido-4-[(4-azidophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10N6/c14-18-16-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)17-19-15/h1-8H,9H2 |
Clave InChI |
ARKQRZXCXIMZHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



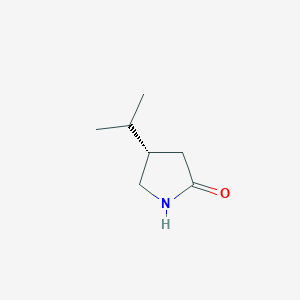
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
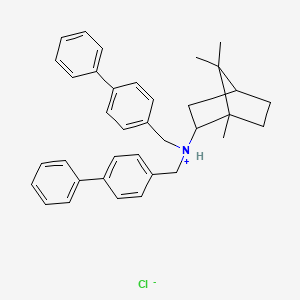
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
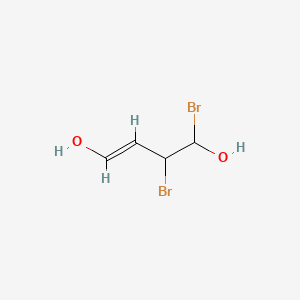


![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
